2-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
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Overview
Description
2-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound with a molecular formula of C15H18N4OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with cyclohexyl isocyanide and salicylaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound can be used in the synthesis of metal complexes for catalytic applications.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, enhancing its binding affinity to the target. The phenol group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4H-[1,2,4]triazol-3-yl)-phenol
- 2,4-dibromo-6-(((3-(4-Hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness
2-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes the compound more versatile in its applications, particularly in medicinal chemistry and materials science, where the cyclohexyl group can influence the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C15H18N4OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H18N4OS/c20-13-9-5-4-8-12(13)10-16-19-14(17-18-15(19)21)11-6-2-1-3-7-11/h4-5,8-11,20H,1-3,6-7H2,(H,18,21)/b16-10+ |
InChI Key |
ZSGVLIPSSPRBLH-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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